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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B15542921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration and

pharmacodynamic analysis of TAK-828F, a potent and selective orally available inverse

agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).

Introduction
TAK-828F is a small molecule inhibitor of RORγt, a key transcription factor in the differentiation

and function of T helper 17 (Th17) and T helper 1/17 (Th1/17) cells.[1][2] These cells are critical

drivers of inflammation in various autoimmune diseases. By inhibiting RORγt, TAK-828F
effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-

17A (IL-17A), making it a promising therapeutic candidate for conditions such as inflammatory

bowel disease (IBD) and multiple sclerosis (MS).[1][2][3][4] The primary route of administration

for TAK-828F in preclinical in vivo studies is oral.[1][2][4][5]

Quantitative Data Summary
The following tables summarize the in vivo efficacy of TAK-828F in established mouse models

of autoimmune disease.

Table 1: Efficacy of TAK-828F in a Mouse Model of IL-23-Induced IL-17A Expression
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Dosage (mg/kg,
p.o., b.i.d.)

Inhibition of IL-17A
Expression

ED₈₀ (mg/kg) Reference

0.3, 1, and 3 Dose-dependent 0.5 [1]

Table 2: Efficacy of TAK-828F in a Naïve T-cell Transfer Model of Colitis in SCID Mice

Treatment
Group

Dosage
(mg/kg, p.o.,
b.i.d.)

Duration Outcome Reference

Vehicle Control
0.5%

Methylcellulose
21 days

Progressive

colitis
[5]

TAK-828F 1 21 days

Strong protection

from colitis

progression

[2][5]

TAK-828F 3 21 days

Strong protection

from colitis

progression

[2][5]

Table 3: Efficacy of TAK-828F in a Murine Experimental Autoimmune Encephalomyelitis (EAE)

Model

Treatment
Approach

Dosage (mg/kg,
p.o.)

Efficacy Reference

Prophylactic Not specified

Efficacious in

preventing disease

development

[3]

Therapeutic Not specified
Efficacious in treating

established disease
[3]

Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.jove.com/t/51275/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://www.benchchem.com/product/b15542921?utm_src=pdf-body
https://www.researchgate.net/publication/351201263_Murine_T-Cell_Transfer_Colitis_as_a_Model_for_Inflammatory_Bowel_Disease
https://bio-protocol.org/en/bpdetail?id=3453&type=0
https://www.researchgate.net/publication/351201263_Murine_T-Cell_Transfer_Colitis_as_a_Model_for_Inflammatory_Bowel_Disease
https://bio-protocol.org/en/bpdetail?id=3453&type=0
https://www.researchgate.net/publication/351201263_Murine_T-Cell_Transfer_Colitis_as_a_Model_for_Inflammatory_Bowel_Disease
https://www.benchchem.com/product/b15542921?utm_src=pdf-body
https://experiments.springernature.com/articles/10.1007/978-1-4939-7862-5_17
https://experiments.springernature.com/articles/10.1007/978-1-4939-7862-5_17
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TAK-828F acts as an inverse agonist at the RORγt nuclear receptor. This binding event

prevents the recruitment of co-activators necessary for the transcription of target genes,

including those encoding for IL-17A and IL-17F. This ultimately leads to a reduction in Th17 and

Th1/17 cell-mediated inflammation.

Nucleus

RORγt

ROR-responsive element (RORE)
on DNA

Binds to

IL-17 Gene Transcription

Initiates

Co-activator
(e.g., SRC1)

Recruited by Blocks Recruitment

Initiates

Inflammation

Leads to

TAK-828F

Inhibits
(Inverse Agonist)

Click to download full resolution via product page

Caption: TAK-828F Signaling Pathway.

Experimental Protocols
In Vivo Oral Administration of TAK-828F
This protocol describes the preparation and oral administration of TAK-828F to mice.

Materials:
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TAK-828F powder

0.5% (w/v) Methylcellulose in sterile water

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Animal feeding needles (gavage needles), appropriate size for mice

Syringes (1 mL)

Procedure:

Preparation of Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This

solution serves as the vehicle for suspending TAK-828F.

Preparation of TAK-828F Suspension:

Calculate the required amount of TAK-828F based on the desired dose (e.g., 1 or 3

mg/kg) and the number and weight of the animals.

Weigh the calculated amount of TAK-828F powder and place it in a sterile microcentrifuge

tube.

Add the appropriate volume of 0.5% methylcellulose vehicle to achieve the final desired

concentration for dosing (typically, a dosing volume of 10 mL/kg is used).

Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity. Sonication for

short intervals on ice can aid in dispersion if necessary. The final formulation should be a

uniform suspension.

Prepare the suspension fresh daily before administration.

Oral Administration (Gavage):
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Gently restrain the mouse.

Attach the gavage needle to a 1 mL syringe filled with the TAK-828F suspension.

Carefully insert the gavage needle into the esophagus and deliver the suspension directly

into the stomach.

Administer the suspension twice daily (b.i.d.) for the duration of the study.

The vehicle control group should receive an equivalent volume of the 0.5%

methylcellulose solution.
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Caption: Oral Administration Workflow.

Naïve T-Cell Transfer Model of Colitis
This model is used to assess the efficacy of TAK-828F in a T-cell-driven model of IBD.

Materials:

Donor mice (e.g., C57BL/6)
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Recipient immunodeficient mice (e.g., SCID or Rag1-/-)

FACS buffer (PBS with 2% FBS)

Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)

Cell sorter

Sterile PBS

Procedure:

Isolation of Naïve T-cells:

Isolate spleens from donor mice.

Prepare a single-cell suspension.

Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).

Stain the enriched CD4+ T-cells with fluorescently labeled anti-CD4 and anti-CD45RB

antibodies.

Isolate the CD4+CD45RBhigh (naïve T-cell) population using fluorescence-activated cell

sorting (FACS).

Adoptive Transfer:

Resuspend the sorted naïve T-cells in sterile PBS.

Inject the cells (typically 4 x 105 cells per mouse) intraperitoneally into recipient

immunodeficient mice.

Treatment and Monitoring:

Begin oral administration of TAK-828F (1 or 3 mg/kg, b.i.d.) or vehicle on the day of T-cell

transfer.
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Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea, for the

duration of the study (e.g., 21 days).

Endpoint Analysis:

At the end of the study, sacrifice the mice and collect colons for histological analysis.

Isolate lymphocytes from the mesenteric lymph nodes and lamina propria for flow

cytometric analysis of Th17 and Treg populations.

Experimental Autoimmune Encephalomyelitis (EAE)
Model
This model is used to evaluate the efficacy of TAK-828F in a model of multiple sclerosis.

Materials:

C57BL/6 mice

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin (PTX)

Sterile PBS

Procedure:

Induction of EAE:

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

On days 0 and 2, administer PTX intraperitoneally.

Treatment:

For prophylactic treatment, begin oral administration of TAK-828F or vehicle before the

onset of clinical signs.
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For therapeutic treatment, begin administration after the onset of clinical signs.

Monitoring:

Monitor mice daily for clinical signs of EAE and score them based on a standardized scale

(e.g., 0 = no signs, 5 = moribund).

Endpoint Analysis:

At the end of the study, isolate lymphocytes from the draining lymph nodes and central

nervous system for flow cytometric analysis of Th17 and Th1/17 cells.

Pharmacodynamic Assays
This assay quantifies the concentration of IL-17A in serum or cell culture supernatants.

Materials:

Mouse IL-17A ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific)

Microplate reader

Procedure:

Follow the manufacturer's instructions provided with the ELISA kit.

Briefly, coat a 96-well plate with a capture antibody specific for mouse IL-17A.

Add standards and samples (serum or supernatant) to the wells.

Incubate and wash the plate.

Add a detection antibody conjugated to an enzyme (e.g., HRP).

Incubate and wash the plate.

Add the substrate and stop the reaction.

Read the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the concentration of IL-17A in the samples based on the standard curve.

This assay is used to determine the frequency of Th17 and regulatory T (Treg) cells.

Materials:

Single-cell suspensions from lymph nodes, spleen, or lamina propria

Antibodies for surface staining (e.g., anti-CD4)

Fixation/Permeabilization buffer

Antibodies for intracellular staining (e.g., anti-IL-17A, anti-Foxp3)

Flow cytometer

Procedure:

Prepare single-cell suspensions from the tissue of interest.

Stimulate the cells ex vivo with PMA and ionomycin in the presence of a protein transport

inhibitor (e.g., Brefeldin A) for 4-6 hours to promote intracellular cytokine accumulation.

Stain for surface markers (e.g., CD4).

Fix and permeabilize the cells.

Stain for intracellular markers (IL-17A for Th17 cells and Foxp3 for Treg cells).

Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17)

and CD4+Foxp3+ (Treg) cells.

This biochemical assay measures the ability of TAK-828F to bind to the RORγt ligand-binding

domain (LBD).

Materials:

Recombinant RORγt-LBD (e.g., GST-tagged)
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Fluorescently labeled RORγt tracer ligand

Terbium-labeled anti-GST antibody (donor fluorophore)

Assay buffer

384-well microplate

TR-FRET-compatible plate reader

Procedure:

Add the terbium-labeled anti-GST antibody and GST-RORγt-LBD to the wells of a 384-well

plate.

Add serial dilutions of TAK-828F or a control compound.

Add the fluorescently labeled tracer ligand.

Incubate the plate at room temperature.

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The

displacement of the tracer by TAK-828F results in a decrease in the FRET signal.

Calculate the IC₅₀ value for TAK-828F.

This assay determines the ability of TAK-828F to inhibit the interaction between RORγt and a

co-activator peptide.

Materials:

Recombinant RORγt-LBD

Biotinylated co-activator peptide (e.g., from SRC1)

Europium-labeled anti-tag antibody (e.g., anti-GST)

Streptavidin-conjugated acceptor fluorophore (e.g., APC)
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Assay buffer

384-well microplate

TR-FRET-compatible plate reader

Procedure:

Add the RORγt-LBD, biotinylated co-activator peptide, and serial dilutions of TAK-828F to

the wells.

Add the Europium-labeled antibody and streptavidin-APC.

Incubate to allow the components to interact.

Measure the TR-FRET signal. As an inverse agonist, TAK-828F will disrupt the interaction

between RORγt and the co-activator, leading to a decrease in the FRET signal.

Determine the IC₅₀ value for the inhibition of co-activator recruitment.
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Caption: Co-activator Recruitment Assay Principle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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